

# Ulodesine for the Treatment of Hyperuricemia and Gout: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ulodesine |           |
| Cat. No.:            | B1683722  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Ulodesine** (BCX4208) is a potent, orally administered inhibitor of purine nucleoside phosphorylase (PNP). By targeting PNP, an enzyme upstream of xanthine oxidase in the purine metabolism pathway, **ulodesine** reduces the production of uric acid. This novel mechanism of action presented a promising therapeutic approach for the management of hyperuricemia in patients with gout, particularly as an add-on therapy for those inadequately controlled on xanthine oxidase inhibitors such as allopurinol.

Phase 2 clinical trials demonstrated that **ulodesine**, in combination with allopurinol, resulted in a statistically significant, dose-dependent reduction in serum uric acid (sUA) levels. Efficacy was sustained in long-term extension studies. However, the development of **ulodesine** for gout was discontinued. While an official reason for the discontinuation has not been explicitly stated by the developer, BioCryst Pharmaceuticals, a dose-dependent reduction in lymphocyte counts was a recurring safety finding in clinical trials, leading to patient withdrawals at higher doses. This likely impacted the therapeutic window and overall risk-benefit profile of the drug, posing challenges for further development and commercialization.

This guide provides a comprehensive overview of the available technical data on **ulodesine**, including its mechanism of action, clinical efficacy, and safety profile, based on the information disclosed in clinical trial announcements and scientific abstracts.



#### **Mechanism of Action**

**Ulodesine** is a purine nucleoside phosphorylase (PNP) inhibitor.[1] PNP is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (inosine and guanosine) to their respective purine bases (hypoxanthine and guanine). These bases are subsequently converted to xanthine and then to uric acid by xanthine oxidase.

By inhibiting PNP, **ulodesine** blocks the formation of hypoxanthine and guanine, thereby reducing the substrate available for xanthine oxidase and ultimately decreasing the production of uric acid.[1] This mechanism is complementary to that of xanthine oxidase inhibitors.



Click to download full resolution via product page

Figure 1: **Ulodesine**'s inhibition of Purine Nucleoside Phosphorylase (PNP) in the purine metabolism pathway.

### **Non-Clinical Pharmacology**

In vitro studies demonstrated that **ulodesine** is a potent inhibitor of PNP, with an IC50 value of 2.293 nM/L. In animal models, specifically a mouse model of hyperuricemia, intravenously administered **ulodesine** effectively eliminated the accumulation of uric acid in the blood.

# **Clinical Efficacy**

**Ulodesine** was evaluated in several Phase 2 clinical trials, both as a monotherapy and as an add-on therapy to allopurinol.

# Phase 2b Combination Therapy with Allopurinol (12-Week Study)



A randomized, double-blind, placebo-controlled Phase 2b study enrolled 279 patients with gout who had an inadequate response to allopurinol 300 mg daily (sUA ≥6.0 mg/dL).[1] Patients were randomized to receive once-daily **ulodesine** (5 mg, 10 mg, 20 mg, or 40 mg) or placebo, in addition to their stable allopurinol dose. The primary endpoint was the proportion of patients achieving a sUA level <6.0 mg/dL at Day 85.

Table 1: Proportion of Patients Achieving sUA < 6.0 mg/dL at 12 Weeks (Add-on to Allopurinol)

| Treatment Group<br>(once daily)         | N  | Responder Rate<br>(%) | p-value vs. Placebo |
|-----------------------------------------|----|-----------------------|---------------------|
| Placebo + Allopurinol<br>300 mg         | 55 | 18                    | -                   |
| Ulodesine 5 mg +<br>Allopurinol 300 mg  | 56 | 45                    | 0.004               |
| Ulodesine 10 mg +<br>Allopurinol 300 mg | 55 | 33                    | 0.125               |
| Ulodesine 20 mg +<br>Allopurinol 300 mg | 56 | 39                    | 0.021               |
| Ulodesine 40 mg +<br>Allopurinol 300 mg | 53 | 49                    | <0.001              |

Source: BioCryst Pharmaceuticals, Inc. Press Release, October 5, 2011.

#### **Long-Term Extension Study (Up to 52 Weeks)**

A 52-week extension of the Phase 2b combination therapy trial was conducted.[1] The efficacy in reducing sUA levels was sustained over this period.

Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at 52 Weeks (Add-on to Allopurinol)



| Treatment Group (once daily)         | Responder Rate (%) |
|--------------------------------------|--------------------|
| Placebo + Allopurinol 300 mg         | 19                 |
| Ulodesine 5 mg + Allopurinol 300 mg  | 45                 |
| Ulodesine 10 mg + Allopurinol 300 mg | 47                 |
| Ulodesine 20 mg + Allopurinol 300 mg | 64                 |

Source: BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]

# Phase 2 Study in Patients with Moderate Renal Impairment

A 12-week Phase 2 trial evaluated the safety and efficacy of **ulodesine** in 20 patients with gout and moderate renal impairment.[1] Patients were randomized to receive placebo, 5 mg **ulodesine**, or 10 mg **ulodesine**, in combination with 200 mg of allopurinol daily. The study concluded that **ulodesine** could be used safely in this patient population.[1]

# **Clinical Safety and Tolerability**

Across the Phase 2 program, **ulodesine** was generally reported as safe and well-tolerated when added to allopurinol.[1]

#### **Adverse Events**

In the 24-week extension study, total adverse event (AE) rates were comparable between the **ulodesine** and placebo groups.[2] Infectious AE rates were also similar across treatment arms, and no opportunistic infections were reported.[2]

Table 3: Adverse Event Rates at 24 Weeks (per 100 patient-months)



| Treatment Group | Total AEs | Infectious AEs |
|-----------------|-----------|----------------|
| Placebo         | 45.3      | 8.3            |
| Ulodesine 5 mg  | 33.8      | 6.3            |
| Ulodesine 10 mg | 41.0      | 6.5            |
| Ulodesine 20 mg | 41.3      | 7.3            |
| Ulodesine 40 mg | 58.2      | 5.1            |

Source: ACR Abstract, 2012.[2]

# **Effects on Lymphocyte Counts**

A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was a consistent finding in the clinical development of **ulodesine**.[2] This effect appeared to plateau between weeks 8 and 12 of treatment.[2] The reduction in CD4+ cell counts was a key safety concern that led to protocol-specified study drug withdrawals.

Table 4: Patient Withdrawals due to Low CD4+ Cell Counts

| Study Duration  | Treatment Group | Number of Withdrawals |
|-----------------|-----------------|-----------------------|
| 24 Weeks        | Ulodesine 20 mg | 4                     |
| Ulodesine 40 mg | 11              |                       |
| 52 Weeks        | Ulodesine 10 mg | 1                     |
| Ulodesine 20 mg | 4               |                       |
| Ulodesine 40 mg | 12              |                       |

Source: ACR Abstract, 2012; BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1] [2]

The 40 mg dose arm was discontinued after the 24-week analysis due to these findings.[1]



#### **Gout Flares**

In the 52-week extension study, the incidence of gout flares was low. Gout flares occurred in 7% of placebo-treated patients compared to a range of 9-21% in the **ulodesine**-treated groups. [1]

# **Pharmacokinetics and Pharmacodynamics**

Detailed pharmacokinetic data for **ulodesine** from dedicated Phase 1 studies in healthy volunteers have not been published in full. The available information is primarily from pharmacodynamic assessments in patient studies.

### **Pharmacodynamics**

The primary pharmacodynamic effect of **ulodesine** is the reduction of sUA. The clinical trials demonstrated a clear dose-response relationship in sUA lowering.[1]

Furthermore, in a 12-week study, **ulodesine** combined with allopurinol produced significant, dose-dependent reductions in plasma xanthine and hypoxanthine concentrations from baseline compared to placebo, confirming its mechanism of action.[3]

Table 5: Mean Plasma Xanthine and Hypoxanthine Concentrations at Baseline (on Allopurinol 300 mg/day)

| Analyte      | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
|--------------|----------------------------|----------------------------|
| Xanthine     | 500                        | 408                        |
| Hypoxanthine | 301                        | 293                        |

Source: ACR Abstract.[3]

# **Experimental Protocols**

Detailed, full-text publications of the **ulodesine** clinical trials are not available, which is common for discontinued drug candidates. The following protocol summaries are based on information from clinical trial registries and scientific abstracts.



#### Phase 2b Combination Therapy Study (BCX4208-203)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 278 adult patients with a diagnosis of gout and sUA ≥6.0 mg/dL despite at least two weeks of stable treatment with allopurinol 300 mg/day.
- Intervention: Patients were randomized to receive oral ulodesine (5, 10, 20, or 40 mg/day)
   or placebo for 12 weeks, in addition to their ongoing allopurinol 300 mg/day.
- Prophylaxis: All patients received gout flare prophylaxis with colchicine or naproxen.
- Primary Endpoint: The proportion of subjects achieving sUA < 6.0 mg/dL at Day 85.
- Key Assessments: sUA levels were assessed at weeks 2, 4, 8, and 12. Safety assessments
  included monitoring of adverse events and clinical laboratory parameters, with specific
  attention to lymphocyte counts.





Click to download full resolution via product page

Figure 2: Workflow of the Phase 2b combination therapy trial of **ulodesine** with allopurinol.

#### **Vaccine Challenge Study**

- Objective: To evaluate the immune response to vaccination in patients receiving **ulodesine**.
- Methodology: At 16 or 20 weeks of treatment in the extension study, a subset of 84 subjects
  was vaccinated with tetanus toxoid (TT) and/or multivalent pneumococcal polysaccharide
  vaccine (PPSV). Antibody levels were measured before and 4 weeks after vaccination.
- Results: The proportion of patients with adequate antibody responses was similar or greater in the **ulodesine**-treated groups compared to the placebo group, suggesting a maintained



healthy immune response to vaccination.[2]

### **Analytical Methods**

 Xanthine and Hypoxanthine Measurement: Plasma concentrations of xanthine and hypoxanthine were analyzed by Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3] Blood samples were collected in heparin tubes containing a PNP inhibitor (BCX34) to prevent ex vivo purine metabolism.[3] [15N2]-xanthine and [D2]-hypoxanthine were used as internal standards for quantification.[3]

## **Discontinuation of Development**

BioCryst Pharmaceuticals completed the Phase 2 development program for **ulodesine** in 2012 and subsequently sought a partner for Phase 3 development and commercialization.[1] However, no Phase 3 trials were initiated, and the drug is no longer in the company's development pipeline. The dose-dependent reduction in lymphocyte counts, particularly CD4+ cells, which necessitated patient withdrawals at higher doses, was a significant safety finding that likely played a key role in the decision to halt further development.

#### Conclusion

**Ulodesine** demonstrated a novel mechanism of action and showed promising efficacy in reducing serum uric acid levels in patients with gout, particularly in combination with allopurinol. The sustained sUA reduction over 52 weeks suggested its potential as a long-term management option. However, the dose-limiting toxicity of lymphopenia posed a significant challenge. This safety signal, coupled with the evolving landscape of gout therapeutics, likely contributed to the discontinuation of its clinical development. The data from the **ulodesine** program nonetheless provide valuable insights into the role of purine nucleoside phosphorylase in uric acid metabolism and the potential and challenges of targeting this enzyme for the treatment of hyperuricemia and gout.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ulodesine (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Ulodesine (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Ulodesine for the Treatment of Hyperuricemia and Gout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683722#ulodesine-for-the-treatment-of-hyperuricemia-and-gout]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com